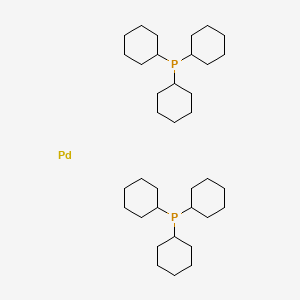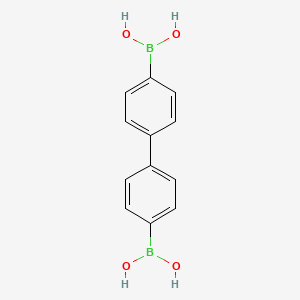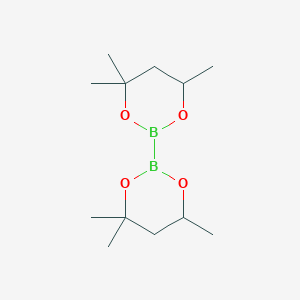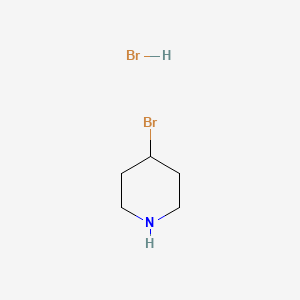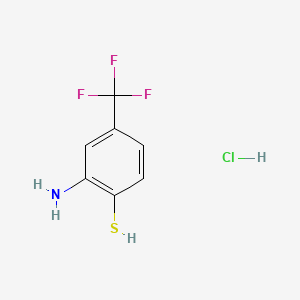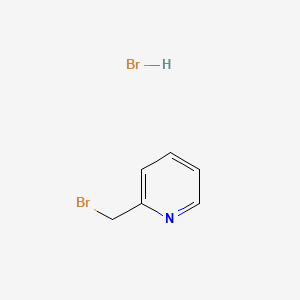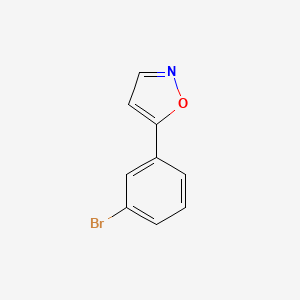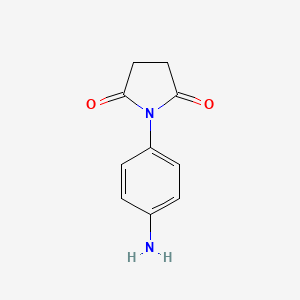
1-(4-Aminofenil)pirrolidina-2,5-diona
Descripción general
Descripción
This compound exhibits a wide range of biological properties, making it a popular choice in several fields, including pharmaceuticals, materials science, and biotechnology.
Aplicaciones Científicas De Investigación
1-(4-Aminophenyl)pyrrolidine-2,5-dione has numerous scientific research applications across various fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Safety and Hazards
Direcciones Futuras
The future directions for the study of 1-(4-Aminophenyl)pyrrolidine-2,5-dione and its derivatives could involve further exploration of their biological activities and potential therapeutic applications . More research is needed to fully understand their mechanisms of action and to optimize their synthesis .
Análisis Bioquímico
Biochemical Properties
1-(4-Aminophenyl)pyrrolidine-2,5-dione plays a significant role in biochemical reactions. It is known to interact with enzymes such as P450 aromatase, where it acts as a reversible inhibitor This interaction is crucial as P450 aromatase is involved in the biosynthesis of estrogens from androgens
Cellular Effects
1-(4-Aminophenyl)pyrrolidine-2,5-dione has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with P450 aromatase can lead to changes in estrogen levels, which in turn can affect cell proliferation and differentiation . Additionally, the compound’s impact on gene expression can alter the production of proteins involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of 1-(4-Aminophenyl)pyrrolidine-2,5-dione involves its binding interactions with biomolecules. As a reversible inhibitor of P450 aromatase, it binds to the enzyme’s active site, preventing the conversion of androgens to estrogens . This inhibition can lead to decreased estrogen levels, affecting various physiological processes. Furthermore, the compound may also interact with other proteins and enzymes, influencing their activity and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Aminophenyl)pyrrolidine-2,5-dione have been studied over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of P450 aromatase, resulting in prolonged changes in estrogen levels and associated cellular effects.
Dosage Effects in Animal Models
The effects of 1-(4-Aminophenyl)pyrrolidine-2,5-dione vary with different dosages in animal models. At lower doses, the compound effectively inhibits P450 aromatase without causing significant adverse effects . At higher doses, toxic effects such as liver damage and hormonal imbalances have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
1-(4-Aminophenyl)pyrrolidine-2,5-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. The compound’s inhibition of P450 aromatase affects the metabolic flux of androgens and estrogens, leading to changes in their levels . Additionally, the compound may undergo biotransformation by other enzymes, resulting in metabolites with different biological activities.
Transport and Distribution
The transport and distribution of 1-(4-Aminophenyl)pyrrolidine-2,5-dione within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its bioavailability and efficacy, as well as its potential for off-target effects.
Subcellular Localization
1-(4-Aminophenyl)pyrrolidine-2,5-dione is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function can be influenced by its subcellular localization, as well as by post-translational modifications that direct it to specific organelles. These factors play a crucial role in determining the compound’s overall biological effects.
Métodos De Preparación
The synthesis of 1-(4-Aminophenyl)pyrrolidine-2,5-dione involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Análisis De Reacciones Químicas
1-(4-Aminophenyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can introduce different functional groups into the molecule .
Mecanismo De Acción
The mechanism of action of 1-(4-Aminophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
1-(4-Aminophenyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
- 1-(4-Aminophenyl)-1H-pyrrole-2,5-dione
- 3-(4-Aminophenyl)pyrrolidine-2,5-dione
- 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione
- 1-Amino-3-phenyl-2,5-pyrrolidinedione
These compounds share structural similarities but may differ in their chemical properties, reactivity, and biological activities. The uniqueness of 1-(4-Aminophenyl)pyrrolidine-2,5-dione lies in its specific functional groups and the resulting biological properties .
Propiedades
IUPAC Name |
1-(4-aminophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-4H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPJTGNICKTBTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373411 | |
| Record name | 1-(4-aminophenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34373-09-6 | |
| Record name | 1-(4-aminophenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



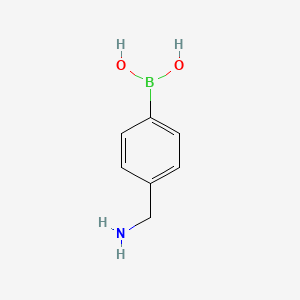
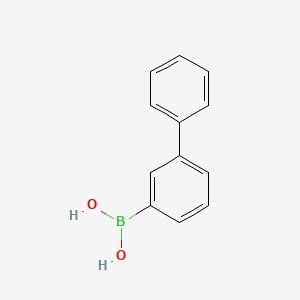
![cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate](/img/structure/B1270767.png)
